molecular formula C12H15FN4 B1491003 2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2098045-83-9

2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1491003
CAS RN: 2098045-83-9
M. Wt: 234.27 g/mol
InChI Key: CRXOPUBZZQTBMJ-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine (FEPP) is a pyrazole compound that has been studied for its potential applications in scientific research. FEPP has been used in a range of experiments, including those related to drug discovery, drug delivery, and gene therapy.

Scientific Research Applications

Catalysis and Polymerization

A study by Obuah et al. (2014) investigated pyrazolylamine ligands, including compounds similar to the one , for their ability to catalyze the oligomerization or polymerization of ethylene. This research demonstrates the utility of such compounds in developing nickel-catalyzed processes for the creation of polymers, with the product's properties being dependent on the co-catalyst and solvent used (Obuah, Omondi, Nozaki, & Darkwa, 2014).

Drug Development and Synthesis

Yang et al. (2014) developed a concise and environmentally friendly route for the large-scale preparation of a novel oxazolidinone antibacterial candidate, utilizing a similar compound as a key intermediate. This work emphasizes the compound's relevance in synthesizing new antibacterial agents, showcasing its application in pharmaceutical synthesis (Yang, Chen, Fu, Chen, He, Ye, Sang, & Luo, 2014).

Anticancer Research

Alam et al. (2018) explored the design, synthesis, and cytotoxicity evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents. Their research provides evidence of the potential therapeutic applications of pyrazolyl compounds in cancer treatment, showing significant cytotoxicity against various human cancer cell lines (Alam, Alam, Panda, & Rahisuddin, 2018).

Molecular Sensors

Mac et al. (2010) developed a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, which includes structural motifs related to the compound of interest. This dye acts as a sensor for the fluorescence detection of small inorganic cations, demonstrating the compound's potential application in analytical chemistry and sensor technology (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).

Antiviral Research

Kumar et al. (2022) highlighted the importance of pyrazole scaffolds in developing anti-HIV agents. Their review underscores the versatility of pyrazole-containing compounds, including those structurally related to the compound , in medicinal chemistry, particularly for their potent anti-HIV activity (Kumar, Gupta, Rani, & Sharma, 2022).

properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-pyridin-4-ylpyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4/c13-4-8-17-9-11(1-5-14)12(16-17)10-2-6-15-7-3-10/h2-3,6-7,9H,1,4-5,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXOPUBZZQTBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(C=C2CCN)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)ethan-1-amine

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